Opipramol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Opipramol is a tricyclic antidepressant and anxiolytic compound known for its high affinity to sigma receptors (sigma-1 and sigma-2) without reuptake-inhibiting properties, distinguishing it from other tricyclic antidepressants. It exhibits pronounced D2-, 5-HT2-, and H1-blocking potential, contributing to its therapeutic effects in treating anxious-depressive states and general anxiety disorder (Möller, Volz, Reimann, & Stoll, 2001).
Synthesis Analysis
The synthesis of deuterium-labeled compounds like Opipramol-d4 typically involves selective deuterium incorporation into the parent molecule. For example, deuterated imipramine, structurally related to Opipramol, was synthesized using acid-catalyzed hydrogen-deuterium exchange reactions, indicating a potential pathway for Opipramol-d4 synthesis (Baba, Furuta, Sasaki, & Kasuya, 1985).
Molecular Structure Analysis
Opipramol's structure, characterized by tricyclic and sigma ligand properties, plays a significant role in its interaction with the N-methyl-D-aspartate (NMDA) receptor complex, influencing its neuroprotective and anxiolytic effects (Rao, Cler, Mick, Ragan, Lanthorn, Contreras, Iyengar, & Wood, 1990; Müller, Siebert, Holoubek, & Gentsch, 2004). These interactions are crucial for understanding the molecular basis of Opipramol's pharmacological activity.
Chemical Reactions and Properties
Opipramol's interactions with sigma receptors and its modulation of NMDA receptor complex activity underline its unique chemical properties, which differ from those of conventional tricyclic antidepressants. Its ability to form stable complexes with biological targets, such as P4502C9, further illustrates its complex chemical behavior (Mary, Panicker, Kavitha, Yathirajan, Siddegowda, Cruz, Nogueira, Al‐Saadi, Van Alsenoy, & War, 2015).
Physical Properties Analysis
The solubility and stability of Opipramol have been improved through complexation with beta-cyclodextrin, indicating that its physical properties can be modulated to enhance bioavailability (Majewska, Skwierawska, Kamińska, & Prześniak-Welenc, 2018).
Chemical Properties Analysis
The electrooxidative behavior of Opipramol has been studied, showing its irreversible oxidation and diffusion-controlled process at a glassy carbon electrode, which is significant for analytical determinations and understanding its chemical properties in biological matrices (Turhan & Uslu, 2008).
- (Möller, Volz, Reimann, & Stoll, 2001)
- (Baba, Furuta, Sasaki, & Kasuya, 1985)
- (Rao, Cler, Mick, Ragan, Lanthorn, Contreras, Iyengar, & Wood, 1990)
- (Müller, Siebert, Holoubek, & Gentsch, 2004)
- (Mary, Panicker, Kavitha, Yathirajan, Siddegowda, Cruz, Nogueira, Al‐Saadi, Van Alsenoy, & War, 2015)
- (Majewska, Skwierawska, Kamińska, & Prześniak-Welenc, 2018)
- (Turhan & Uslu, 2008)
Applications De Recherche Scientifique
Anxiety Disorder Treatment : A study by Möller et al. (2001) found that opipramol is effective in treating Generalized Anxiety Disorder (GAD). It has anxiolytic efficacy superior to placebo and is comparable to alprazolam in this regard (Möller, Volz, Reimann, & Stoll, 2001).
Neuroprotection Against Ischemia : Research by Rao et al. (1990) demonstrated that opipramol offers significant neuronal protection against ischemia-induced neuronal cell loss. This indicates its potential in neuroprotective applications (Rao, Cler, Mick, et al., 1990).
Sigma Receptor Binding : A study by Ferris et al. (1991) revealed that opipramol binds to sigma receptors in rat brain membranes, suggesting its therapeutic effects might be mediated through these receptors (Ferris, Hirsch, Brooks, et al., 1991).
Somatoform Disorders : Opipramol has been found effective in treating somatoform disorders. A placebo-controlled trial by Volz et al. (2000) supported its efficacy in this indication, showing statistical effectiveness over placebo (Volz, Möller, Reimann, & Stoll, 2000).
Anxiolytic Properties : Müller et al. (2004) found that opipramol has anxiolytic properties and its interaction with sigma sites is involved in these effects. The study suggests a potential role for opipramol in treating anxiety and depressive symptoms (Müller, Siebert, Holoubek, & Gentsch, 2004).
Gastroprotective Effects : A study by Dursun et al. (2009) highlighted the gastroprotective effects of opipramol, indicating its potential utility in treating gastric ulcer diseases, especially for patients with concurrent depression (Dursun, Albayrak, Bilici, et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-AUZVCRNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Opipramol-d4 |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.